molecular formula C22H19N3O2S2 B3011561 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 863594-53-0

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3011561
CAS RN: 863594-53-0
M. Wt: 421.53
InChI Key: BRTOFXRXXNMSRR-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

A study by Xia et al. (2020) focused on novel thiazolo[5,4-b]pyridine analogues, including compounds similar to the one , which demonstrated potent inhibitory activity against phosphoinositide 3-kinase (PI3K). These compounds, characterized by N-heterocyclic structures, were synthesized and tested for PI3K enzymatic assay, showing promising results for potential therapeutic applications (Xia et al., 2020).

Antibacterial and Antiproliferative Properties

Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines, related to the compound of interest. They tested these compounds for antibacterial and antiproliferative activity, finding that some derivatives exhibited antimicrobial activity and inhibited the proliferation of breast carcinoma cell lines (Poręba et al., 2015).

Synthesis and Characterization

Research by Uno et al. (1963) involved the synthesis and characterization of sulfonamide derivatives, including N-(2-pyridyl)-, N-(2-thiazolyl)-, and N-(2-pyrimidinyl)-sulfonamides. This study provided valuable insights into the structural and spectroscopic properties of such compounds (Uno et al., 1963).

Anticancer Agents

Redda and Gangapuram (2007) reported on the synthesis and anti-cancer activity profiles of a series of 1,3,4-oxadiazolyl tetrahydropyridines, which include structural motifs similar to the compound . They synthesized various analogs and evaluated their effects on breast cancer cell lines, revealing moderate cytotoxicity (Redda & Gangapuram, 2007).

Herbicidal Activity

Hosokawa et al. (2001) synthesized optically active derivatives of N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide, which bear resemblance to the compound , and evaluated their herbicidal activity. The study emphasized the importance of stereochemical structures in determining the efficacy of such compounds (Hosokawa et al., 2001).

Mechanism of Action

Target of Action

Similar thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potential inhibitors for various receptors and enzymes, such as estrogen receptor ligands , Y5 adenosine receptors , and PI3K .

Mode of Action

Similar compounds have been shown to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . This suggests that the compound may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein.

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to be involved in a wide range of biological processes, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Similar compounds have been reported to have moderate good pharmacokinetic properties . This suggests that the compound may have acceptable absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.

Result of Action

Similar compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, antiinflammatory, antifungal, and antitumor activities . This suggests that the compound may have a wide range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s interaction with PI3K suggests its potential role in biochemical reactions related to these cellular processes.

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against PI3K . By inhibiting PI3K, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, PI3K plays a crucial role in the PI3K/Akt signaling pathway, which is involved in cell cycle progression, apoptosis, and cell growth. Therefore, the compound’s inhibition of PI3K could potentially affect these cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a potent PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) . This inhibition disrupts the activation of downstream signaling pathways, leading to changes in cellular functions.

properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c26-29(27,19-12-9-15-4-1-2-5-17(15)14-19)25-18-10-7-16(8-11-18)21-24-20-6-3-13-23-22(20)28-21/h3,6-14,25H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTOFXRXXNMSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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